![molecular formula C20H23NO3S2 B2547448 (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706495-27-3](/img/structure/B2547448.png)
(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H23NO3S2 and its molecular weight is 389.53. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiepileptic and Neuropharmacological Research
Compounds with structural similarities to "(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one" have been explored for their neuropharmacological effects. For instance, derivatives of dimethoxyphenyl and thiazepine have been investigated for their potential antiepileptic properties and effects on neurotransmission in animal models of epilepsy (Citraro et al., 2006). Such studies underline the significance of these compounds in elucidating the role of specific neurotransmitter systems in neurological disorders.
Antioxidant and Phytochemical Studies
Phenylpropanoids and related structures, which share some functional group similarities with the given compound, have demonstrated antioxidative properties. Research on phenylpropanoids from berries of Pimenta dioica revealed their capacity to inhibit autoxidation of linoleic acid, highlighting their potential as natural antioxidants (Kikuzaki et al., 1999).
Chemical Synthesis and Material Science
The 3,4-dimethoxybenzyl moiety, part of the compound's structure, has been used as an N-protecting group in chemical synthesis, demonstrating the compound's relevance in synthetic chemistry for modifying and protecting functional groups during complex reaction sequences (Grunder-Klotz & Ehrhardt, 1991). Such chemical versatility underlines the potential application in developing new materials and chemical intermediates.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-23-16-7-5-15(14-17(16)24-2)6-8-20(22)21-10-9-19(26-13-11-21)18-4-3-12-25-18/h3-8,12,14,19H,9-11,13H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGAISGEQVMVQM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one |
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